5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

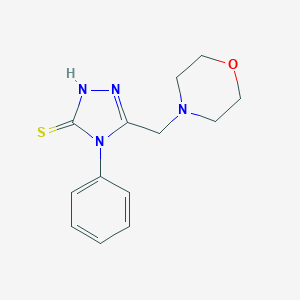

5-(Morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a morpholine-methyl group at position 5, and a thiol (-SH) group at position 2. Its synthesis typically involves microwave-assisted alkylation or nucleophilic substitution reactions, as exemplified by the reaction of 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols with halogenated reagents in alcoholic media under basic conditions . The morpholine moiety enhances solubility and bioavailability, while the thiol group facilitates further derivatization into thioethers or disulfides for activity optimization .

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c19-13-15-14-12(10-16-6-8-18-9-7-16)17(13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMXEKYWTHEIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of morpholine with a suitable triazole precursor. One common method involves the Mannich reaction, where morpholine reacts with formaldehyde and a triazole derivative under acidic conditions to form the desired product . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-(Morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Morpholine vs. Other Heterocycles: The morpholinomethyl group in the target compound enhances solubility compared to chlorophenyl (Yucasin) or aminothiazole derivatives, which may improve pharmacokinetics .

Thiol Reactivity: Thiol-containing derivatives (e.g., Yucasin, aminothiazole hybrids) exhibit stronger enzyme-inhibitory activity than their thioether or alkylated counterparts, likely due to covalent interactions with catalytic residues .

Antimicrobial Potency : Alkylthio-substituted triazoles (e.g., 3-(2-bromophenyl)-5-(alkylthio) derivatives) show superior antibacterial efficacy compared to morpholine-containing analogues, suggesting that lipophilic substituents enhance membrane penetration .

Enzyme Inhibition

- DHFR Inhibition: The 2-aminothiazole-triazole hybrid inhibits dihydrofolate reductase (DHFR) at IC₅₀ = 0.8 μM, outperforming classical antifolates like methotrexate in certain cancer models .

Antimicrobial Activity

- Antifungal Activity : Thiadiazole-substituted triazoles (e.g., compound 6 in ) exhibit EC₅₀ = 12 μM against Botrytis cinerea, comparable to morpholine derivatives but with faster fungicidal action.

- Antibacterial Activity : Alkylthio derivatives (MIC = 8 μg/mL against S. aureus) surpass morpholine-containing analogues, which typically show MIC = 16–32 μg/mL .

Biological Activity

5-(Morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound notable for its diverse biological activities, particularly its antimicrobial and antifungal properties. Its molecular formula is C12H14N4OS, and it features a triazole ring and a thiol group that contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Triazole Ring : Provides a versatile platform for further functionalization.

- Thiol Group : Imparts nucleophilic properties, facilitating interactions with biological targets.

- Morpholine Moiety : Enhances solubility and potential biological interactions.

Antimicrobial and Antifungal Effects

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. The presence of the thiol group is crucial as it interacts with microbial enzymes and proteins, leading to cell death in pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 31.25 μg/mL | |

| Staphylococcus aureus | 62.5 μg/mL | |

| Pseudomonas aeruginosa | 31.25 μg/mL | |

| Candida albicans | 62.5 μg/mL |

The mechanism of action involves the compound's ability to inhibit specific enzymes involved in microbial metabolism. Molecular docking studies have shown that the compound can effectively bind to target proteins, influencing their activity. This binding can lead to inhibition of essential metabolic pathways in pathogens.

Synthesis Methods

The synthesis of this compound typically involves:

- Mannich Reaction : Morpholine reacts with formaldehyde and a triazole derivative under acidic conditions.

- Purification Techniques : Recrystallization and chromatography are commonly used to obtain high-purity products.

Study on Antimicrobial Derivatives

A study focused on the synthesis of S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that variations in substituents did not significantly alter antimicrobial activity among derivatives. The most active compounds exhibited MIC values in the range of 31.25 - 62.5 μg/mL against various strains including E. coli and S. aureus .

Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxicity of triazole derivatives against cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated that certain derivatives showed higher selectivity and cytotoxicity towards cancer cells compared to normal cells .

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-methyl-4-phenyltiazole-3-thiol | Thiol group with methyl substitution | Antimicrobial |

| 5-(2,4-dichlorophenyl)-4H-triazole-3-thiol | Chlorinated phenyl group | Antifungal |

| 5-(benzyl)-4H-triazole-3-thiol | Benzyl substituent | Antiviral |

| 5-(pyridinyl)-4H-triazole-3-thiol | Pyridine ring | Anticancer |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the morpholine and phenyl precursors. A plausible approach includes:

- Step 1: Formation of a triazole-thiol core via cyclization of thiocarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Morpholine incorporation via nucleophilic substitution or Mannich-like reactions, using formaldehyde as a bridging agent .

- Key Variables: Solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst choice (e.g., K₂CO₃ for deprotonation).

- Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Essential characterization methods include:

- Spectroscopy:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine methylene protons at δ 3.5–4.0 ppm) .

- IR for thiol (-SH) stretching vibrations (~2550 cm⁻¹) and triazole ring vibrations (1600–1450 cm⁻¹) .

- Mass Spectrometry (LC-MS): To verify molecular weight (e.g., [M+H]⁺ expected at m/z ~330) .

- Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (e.g., C: ~55%, N: ~18%) .

Q. What are the recommended protocols for evaluating its stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via HPLC .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for triazoles) .

- Light Sensitivity: Expose to UV-Vis light (254–365 nm) and monitor structural changes via NMR .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-Response Studies: Perform assays across a concentration gradient (e.g., 1–100 µM) to distinguish therapeutic vs. toxic thresholds .

- Mechanistic Profiling: Use enzymatic assays (e.g., kinase inhibition) or transcriptomics to identify primary targets .

- Comparative Analysis: Benchmark against structurally similar compounds (e.g., 4-phenyl-1,2,4-triazole derivatives) to isolate morpholine-specific effects .

Q. What computational strategies are effective for predicting ADME properties and binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 or bacterial enzymes .

- ADME Prediction: Employ SwissADME or pkCSM to estimate logP (lipophilicity), solubility, and BBB permeability. For example, a logP >3 suggests high membrane affinity .

- MD Simulations: Run 100-ns simulations to assess conformational stability in aqueous and lipid environments .

Q. How can structure-activity relationships (SARs) be established for derivatives of this compound?

Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., halogenation of the phenyl ring or alkylation of the thiol group) .

- Biological Testing: Screen derivatives against disease models (e.g., Gram-negative bacteria or cancer cell lines) and correlate activity with electronic/steric parameters (Hammett σ values, molar refractivity) .

- QSAR Modeling: Use partial least squares (PLS) regression to link structural descriptors (e.g., polar surface area) to IC₅₀ values .

Q. What experimental designs are suitable for resolving discrepancies in reported synthetic yields?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial designs to test variables like reaction time (4–24 hrs), solvent (DMF vs. acetonitrile), and catalyst loading (5–20 mol%) .

- Byproduct Analysis: Use GC-MS or HRMS to identify side products (e.g., unreacted morpholine intermediates) .

- Scale-Up Validation: Compare yields at micro (mg) vs. macro (g) scales to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.